N-cycloheptyl-2-ethylbutanamide

Description

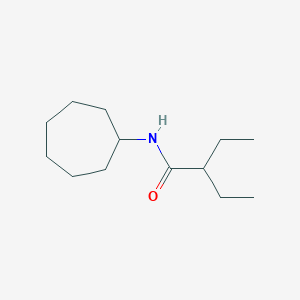

N-cycloheptyl-2-ethylbutanamide is a synthetic amide derivative characterized by a cycloheptyl group attached to the nitrogen atom of a 2-ethylbutanamide backbone.

Properties

IUPAC Name |

N-cycloheptyl-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c1-3-11(4-2)13(15)14-12-9-7-5-6-8-10-12/h11-12H,3-10H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXQKGLPVDYRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-ethylbutanamide typically involves the reaction of cycloheptylamine with 2-ethylbutanoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cycloheptylamine+2-ethylbutanoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-2-ethylbutanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary or secondary amines.

Substitution: Various substituted amides or amines.

Scientific Research Applications

N-cycloheptyl-2-ethylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cycloheptyl-2-ethylbutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cycloheptyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues in Pharmacological Studies

a. 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide

- Structure: Features a bicyclic (norbornane) system instead of cycloheptyl, with a phenoxy-acetamide chain.

- Key Differences: The bicyclic framework (norbornane) introduces greater rigidity and steric hindrance compared to the flexible cycloheptyl group in N-cycloheptyl-2-ethylbutanamide.

- Pharmacological Data : Demonstrated significant anti-inflammatory activity (e.g., 65% edema inhibition in carrageenan-induced rat paw edema models) and analgesic effects (55% writhing inhibition in acetic acid tests) .

b. N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide

- Structure : Substitutes cycloheptyl with a brominated cyclohexyl group.

- Cyclohexyl vs. cycloheptyl ring size alters lipophilicity (calculated logP: ~3.8 vs. ~4.2), influencing membrane permeability .

- Pharmacological Data : Exhibited comparable antipyretic activity (1.5°C reduction in fever vs. 1.7°C for standard drugs) but lower metabolic stability due to bromine’s susceptibility to dehalogenation .

Complex Amide Derivatives in Catalogs and Standards

a. (2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide

- Structure : Incorporates a thioxomethyl group, diphenylmethyl, and stereochemical complexity.

- Molecular weight (466.68 g/mol) is significantly higher than this compound (~225 g/mol estimated), likely reducing bioavailability .

- Applications : Listed in pesticide testing standards, suggesting utility in agrochemical research rather than direct pharmacology .

Phenoxy Acetamide Derivatives with Tetrahydropyrimidinyl Moieties

a. (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

- Structure: Combines phenoxy acetamide, tetrahydropyrimidinyl, and multiple stereocenters.

- Key Differences: Hydroxy and dimethylphenoxy groups improve water solubility (predicted aqueous solubility: ~0.8 mg/mL) compared to this compound (~0.2 mg/mL estimated). The tetrahydropyrimidinyl ring may facilitate interactions with enzymes like cyclooxygenase (COX) or proteases .

- Research Relevance : Highlighted in pharmacopeial discussions for stereochemical purity and synthetic challenges, underscoring its complexity relative to simpler amides .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.